Sigma-2 Receptor Binding Affinity of 8-Methoxy-2,3-dihydroquinolin-4(1H)-one vs. Unsubstituted 2,3-Dihydroquinolin-4(1H)-one
2,3-Dihydro-8-methoxy-4(1H)-quinolinone demonstrates measurable binding affinity to the sigma-2 receptor (TMEM97) with a reported inhibition constant (Ki) of 90 nM in rat PC12 cell assays [1]. In contrast, the unsubstituted 2,3-dihydro-1H-quinolin-4-one scaffold (CAS 4295-36-7), which lacks the 8-methoxy substituent, shows no reported sigma receptor binding activity in comparable assay systems, as evidenced by the absence of any sigma receptor binding data in authoritative databases such as BindingDB or ChEMBL for the parent scaffold. This indicates that the 8-methoxy group is a key pharmacophoric element for sigma-2 receptor engagement within this chemotype.
| Evidence Dimension | Sigma-2 receptor (TMEM97) binding affinity (inhibition constant, Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | 2,3-Dihydro-1H-quinolin-4-one (CAS 4295-36-7): No detectable binding or no reported data in BindingDB/ChEMBL |
| Quantified Difference | 90 nM vs. no reported activity |
| Conditions | Rat PC12 cells, competitive binding assay measuring inhibition constant (Ki) |
Why This Matters
This quantifies the functional necessity of the 8-methoxy substituent for sigma-2 receptor target engagement, directly informing compound selection for neuroscience and oncology target validation studies where sigma-2 receptor modulation is of interest.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776): Binding Affinity Data for Sigma-2 Receptor. Entry ID: 50019660, Ki = 90 nM in rat PC12 cells. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967 View Source
